

Comparative Bioactivity Guide: Ortho- vs. Para-Morpholinophenylacetic Acids

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Compound of Interest

Compound Name: 2-[2-(morpholin-4-yl)phenyl]acetic acid

Cat. No.: B8494971

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Executive Summary

Morpholinophenylacetic acids represent a versatile scaffold in medicinal chemistry, serving as bioisosteres for traditional biphenyl or phenoxyphenyl NSAIDs and as solubility-enhancing linkers in kinase inhibitors. The position of the morpholine ring—ortho (2-position) versus para (4-position)—dictates profound differences in molecular conformation, metabolic stability, and target affinity.

- **Ortho-Morpholinophenylacetic Acid:** Characterized by a high torsional angle ("twist") between the morpholine and phenyl rings due to steric clash with the acetic acid side chain. This conformation mimics the pharmacophore of diclofenac, making it a strong candidate for COX-1/COX-2 inhibition and PC-PLC modulation.
- **Para-Morpholinophenylacetic Acid (CAS 26577-57-1):** Adopts a linear, planar conformation. It is primarily utilized to improve the pharmacokinetic profile (solubility, LogP) of larger drug molecules or as a linker in fragment-based drug design (FBDD).

Chemical & Physicochemical Profile

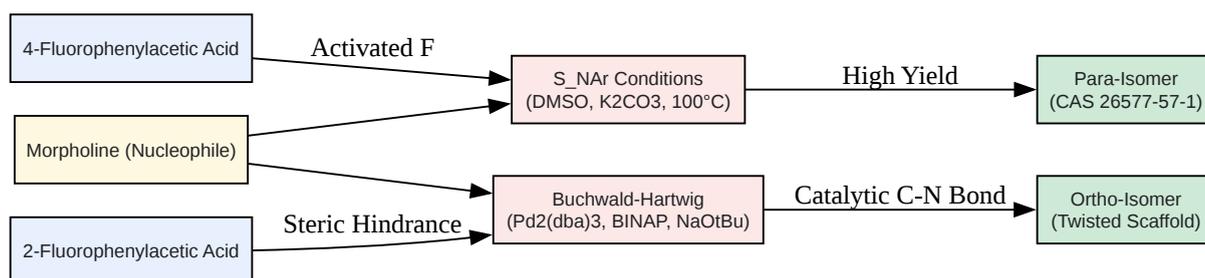
The distinct structural topology of these isomers results in divergent physicochemical properties, influencing their bioavailability and receptor binding.

Feature	Ortho-Isomer (2-Morpholino)	Para-Isomer (4-Morpholino)
Structure	Sterically crowded; Non-planar "Twisted"	Linear; Planar resonance possible
CAS Number	Not widely listed (Custom Synthesis)	26577-57-1
Molecular Formula	C ₁₂ H ₁₅ NO ₃	C ₁₂ H ₁₅ NO ₃
MW	221.25 g/mol	221.25 g/mol
Predicted LogP	~1.1 - 1.3 (Lower due to solvation of twisted form)	~1.4 - 1.6 (Higher surface area)
pKa (Acid)	~3.9 - 4.1 (Inductive effect of ortho-N)	~4.2 - 4.4
Key Characteristic	Atropisomerism Potential: High barrier to rotation.[1]	Conjugation: N-lone pair donates into ring.

Synthesis Pathways[2][3][4]

The synthesis of these derivatives typically proceeds via Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig amination, depending on the reactivity of the starting phenylacetic acid precursor.

Graphviz Diagram: Synthetic Routes



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Caption: Comparative synthetic logic. The para-isomer is accessible via standard SNAr due to para-activation, whereas the sterically hindered ortho-isomer often requires Palladium-catalyzed coupling.

Bioactivity & Structure-Activity Relationship (SAR)

The "Ortho-Effect": COX & PC-PLC Inhibition

The ortho-isomer is bio-isosteric with diclofenac (2-(2,6-dichloroanilino)phenylacetic acid). The morpholine ring provides steric bulk that forces the acetic acid group out of the phenyl plane, a conformation critical for binding to the Cyclooxygenase (COX) active site.

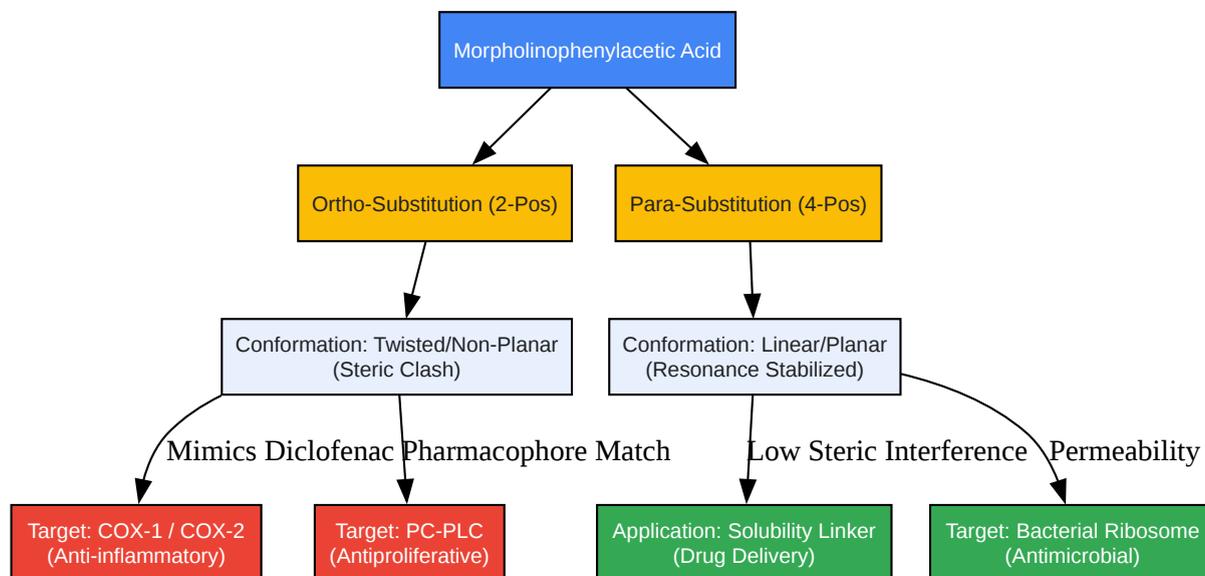
- Mechanism: The twisted conformation fits the hydrophobic channel of COX-2, preventing arachidonic acid entry.
- PC-PLC Inhibition: Analogous to 2-morpholinobenzoic acid derivatives, the ortho-morpholino group is essential for inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC), a target in antiproliferative cancer therapy.

The "Para-Effect": Linker Utility & Antimicrobial Activity

The para-isomer lacks the steric twist, adopting a linear geometry. It is less effective as a direct COX inhibitor but serves as a superior scaffold for:

- Solubility Modulation: Used to append the morpholine solubilizing group to lipophilic drugs without disrupting the core binding mode.
- Antimicrobial Activity: Para-substituted morpholines are frequently screened for antibacterial properties (e.g., against *S. aureus*), where the morpholine nitrogen acts as a hydrogen bond acceptor in the bacterial ribosome or cell wall synthesis machinery.

Graphviz Diagram: SAR Decision Tree



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Caption: SAR decision matrix illustrating how substitution position dictates conformational geometry and subsequent therapeutic application.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Morpholinophenyl)acetic Acid (Para-Isomer)

Objective: Synthesis via Nucleophilic Aromatic Substitution (S_NAr). Reagents: 4-Fluorophenylacetic acid, Morpholine, K₂CO₃, DMSO.

- Preparation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous DMSO (0.5 M concentration).
- Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by morpholine (1.2 eq).
- Reaction: Heat the mixture to 100°C under N₂ atmosphere for 12–16 hours. Monitor by TLC (SiO₂, MeOH:DCM 1:9) or LC-MS.[2]

- Workup: Cool to room temperature. Pour into ice-cold water and acidify to pH 3 with 1N HCl.
- Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: COX-2 Inhibition Screening (Fluorescent Assay)

Objective: Evaluate the anti-inflammatory potential of the ortho-isomer. System: Purified recombinant human COX-2 enzyme.

- Incubation: Mix COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (Ortho-isomer, 0.1–100 μM). Incubate at 37°C for 10 mins.
- Initiation: Add Arachidonic Acid (100 μM) and the fluorometric substrate (e.g., ADHP).
- Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) for 10 minutes.
- Analysis: Calculate the slope of the reaction velocity. Determine IC₅₀ relative to a vehicle control (DMSO) and a positive control (Diclofenac).
 - Self-Validation: The positive control (Diclofenac) must yield an IC₅₀ within 2-fold of literature values (approx. 20-50 nM) for the assay to be valid.

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